(2S)-2,6-diamino-4-oxohexanoic acid
Description
(2S)-2,6-Diamino-4-oxohexanoic acid, also known as 4-oxo-L-lysine, is a non-proteinogenic amino acid derivative of lysine. Its structure features a six-carbon backbone with amino groups at positions 2 and 6 and a ketone group at position 4 (Figure 1). This compound is significant in biochemical and pharmacological research, particularly in studies of prostaglandin biosynthesis and anti-inflammatory activity . It has been synthesized through stereoselective methods, as reported in studies correcting earlier synthetic pathways for related unsaturated lysine analogs .
Structural Formula:
$$\text{H}2\text{N}-\text{CH}(\text{CO}2\text{H})-\text{CH}2-\text{C}(=\text{O})-\text{CH}2-\text{CH}2-\text{NH}2$$
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2,6-diamino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-1-4(9)3-5(8)6(10)11/h5H,1-3,7-8H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
OIMQYJJMDNKKOD-YFKPBYRVSA-N |
Isomeric SMILES |
C(CN)C(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CN)C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The patent CN112645833A outlines a scalable route comprising four stages:
-
Fmoc Protection : L-2-aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu).
-
Cyclization : Paraformaldehyde introduces a cyclic hemiaminal.
-
Boc Protection : Di-tert-butyl dicarbonate (BocO) safeguards the primary amine.
-
Hydrolysis/Deprotection : Lithium hydroxide cleaves protecting groups while hydrolyzing esters.
Table 1: Synthetic Steps and Conditions
Mechanistic Insights
-
Step 1 : Fmoc-OSu selectively reacts with the α-amino group of L-2-aminoadipic acid, forming a stable carbamate. Sodium bicarbonate maintains pH 8–9, ensuring efficient coupling.
-
Step 2 : p-Toluenesulfonic acid catalyzes the nucleophilic addition of paraformaldehyde to the secondary amine, yielding a six-membered hemiaminal.
-
Step 4 : Lithium hydroxide achieves β-elimination of the Boc group while hydrolyzing the ester to a carboxylic acid, a rare example of concurrent deprotection and hydrolysis.
Table 2: Spectroscopic Properties of (2S)-2,6-Diamino-4-oxohexanoic Acid
| Technique | Data |
|---|---|
| -NMR (DO, 400 MHz) | δ 3.89 (t, J = 6.2 Hz, 1H), 2.42–2.48 (m, 2H), 1.83–1.97 (m, 2H), 1.65–1.80 (m, 2H) |
| LC-MS (ESI) | m/z 161.11 [M+H] |
| Melting Point | >250°C (decomposition) |
Alternative Synthetic Strategies
While the four-step method dominates current protocols, other approaches merit discussion:
Enzymatic Synthesis
No enzymatic routes are documented for this compound. However, transaminases have been used to synthesize analogous β-amino acids, suggesting potential for future biocatalytic methods.
Challenges and Optimization Opportunities
-
Racemization Risk : The C2 stereocenter is vulnerable during Fmoc protection (Step 1). Low-temperature conditions (0–5°C) may improve enantiomeric excess.
-
Solvent Selection : Replacing toluene (Step 2) with greener solvents (e.g., cyclopentyl methyl ether) could enhance sustainability without sacrificing yield.
-
Catalyst Efficiency : Screening Brønsted acids (e.g., camphorsulfonic acid) might reduce reaction times in the cyclization step .
Chemical Reactions Analysis
Types of Reactions: (2S)-2,6-diamino-4-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of L-lysine by oxone in an acetic acid/sodium acetate buffered medium results in the formation of 6-amino-2-oxo hexanoic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxone, acetic acid, and sodium acetate . The conditions typically involve controlled pH and temperature to ensure the desired reaction pathway and product formation .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as 6-amino-2-oxo hexanoic acid and L-pipecolic acid . These products have significant applications in pharmaceuticals and other industries.
Scientific Research Applications
(2S)-2,6-diamino-4-oxohexanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing various compounds. In biology, it plays a role in studying protein interactions and metabolic pathways. In medicine, derivatives of L-lysine are explored for their potential therapeutic effects, including antimicrobial and anticancer properties .
Mechanism of Action
The mechanism of action of (2S)-2,6-diamino-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo oxidative deamination catalyzed by enzymes like lysine cyclodeaminase, leading to the formation of L-pipecolic acid . This process is crucial for the biosynthesis of various secondary metabolites with biological activities .
Comparison with Similar Compounds
Key Differences :
- Structure : Lysine lacks the ketone group at position 4, instead having a fully saturated carbon chain.
- Function: Lysine is a proteinogenic amino acid essential for collagen synthesis and epigenetic regulation, whereas 4-oxo-L-lysine is implicated in modulating prostaglandin pathways and exhibits anti-inflammatory properties .
- Synthesis: Lysine is biosynthesized via the diaminopimelate pathway in plants and bacteria, while 4-oxo-L-lysine is synthesized chemically through oxidation or enzymatic modifications of lysine precursors .
Asparagine (2,4-Diamino-4-oxobutanoic Acid)
Key Differences :
- Structure : Asparagine has a shorter four-carbon backbone with a carboxamide group at position 4, compared to the ketone in 4-oxo-L-lysine.
- Function: Asparagine is proteinogenic and critical for nitrogen metabolism, whereas 4-oxo-L-lysine is non-proteinogenic and may act as a metabolic intermediate or signaling molecule .
- Synthetic Relevance : Asparagine is commercially available as a reference standard, while 4-oxo-L-lysine is primarily used in specialized biochemical research .
trans-4,5-Didehydro-DL-lysine (2,6-Diaminohex-4-enoic Acid)
Key Differences :
- Structure : This unsaturated analog contains a double bond between carbons 4 and 5 instead of a ketone group.
- Studies suggest it may inhibit lysine metabolism pathways differently than 4-oxo-L-lysine .
- Synthesis : Both compounds require stereoselective synthesis, but trans-4,5-didehydro-DL-lysine involves dehydrogenation steps rather than oxidation .
Hexa-2,4-dienoic Acid
Key Differences :
- Structure: A six-carbon dienoic acid lacking amino groups, with conjugated double bonds at positions 2 and 4.
- Application : Primarily used in industrial chemistry (e.g., polymer production), contrasting with 4-oxo-L-lysine’s biological focus .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S)-2,6-diamino-4-oxohexanoic acid, and what intermediates are critical for enantiomeric purity?
- Methodological Answer : The compound is synthesized via protection-deprotection strategies. Key steps include:
Phthaloyl Protection : Use diphthaloyl groups to protect amino groups during synthesis to prevent side reactions .
Cyclic Hemiacetal Formation : Intermediate threo-N,N-diphthaloyl-4-hydroxy-L-lysineamide adopts a cyclic hemiacetal structure, ensuring stereochemical control .
Oxidation : Controlled oxidation at the C4 position introduces the oxo group while preserving the (2S) configuration .
Characterization via H/C NMR and mass spectrometry confirms structural integrity.
Q. How is the stereochemical configuration of this compound validated experimentally?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) to verify enantiopurity .
- Optical Rotation : Compare observed [α] values with literature data for L-lysine derivatives .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., diphthaloyl-protected derivatives) to confirm absolute configuration .
Q. What is the biochemical significance of this compound in lysine metabolism?
- Methodological Answer :
- Enzymatic Precursor : Acts as a precursor in lysine catabolism pathways. In vitro studies using lysine monooxygenase (EC 1.13.12.2) demonstrate its formation via oxidative deamination of L-lysine .
- Crosslinking Studies : Investigate its role in collagen/elastin crosslinking by comparing reactivity with allysine (2-amino-6-oxohexanoic acid) using LC-MS/MS .
Advanced Research Questions
Q. How can contradictions in synthetic literature for 4-oxo-L-lysine derivatives be resolved?
- Methodological Answer :
- Replication with Modern Analytics : Reproduce reported syntheses (e.g., cis/trans-4,5-didehydrolysine) and validate using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
- Mechanistic Reassessment : Re-examine reaction conditions (e.g., solvent polarity, temperature) to identify discrepancies in stereochemical outcomes .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
- Methodological Answer :
- Derivatization : Use dansyl chloride or FMOC-Cl to enhance detectability in LC-MS/MS .
- Matrix Interference Mitigation : Employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from lysine-rich samples .
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., motifs for dimeric interactions) using single-crystal X-ray data .
- Thermal Analysis : Correlate melting points and DSC profiles with hydrogen-bond stability .
Q. What strategies prevent keto-enol tautomerization during storage of this compound?
- Methodological Answer :
- Inert Atmosphere : Store under argon or nitrogen at -20°C to minimize oxidative degradation .
- Lyophilization : Freeze-dry aqueous solutions to stabilize the keto form and reduce hydrolytic side reactions .
Q. How does this compound interact with lysine-specific enzymes in vitro?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with lysine decarboxylase or monooxygenase, monitoring NADH oxidation spectrophotometrically at 340 nm .
- Molecular Docking : Use AutoDock Vina to model interactions between the oxo group and enzyme active sites (e.g., Arg residues in lysyl oxidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
